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Cat. No.: B560137 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

preclinical and clinical profiles of two prominent Lysine-Specific Demethylase 1 (LSD1)

inhibitors for the treatment of Small-Cell Lung Cancer (SCLC).

Small-cell lung cancer (SCLC) remains a formidable challenge in oncology, characterized by

rapid growth, early metastasis, and the development of resistance to standard therapies. The

epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1) has emerged as a promising

therapeutic target in SCLC due to its role in maintaining the cancer stem cell phenotype and

promoting tumor progression. This guide provides a comprehensive, data-driven comparison of

two LSD1 inhibitors, iadademstat (ORY-1001) and GSK2879552, based on available preclinical

and clinical data.
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Feature Iadademstat (ORY-1001) GSK2879552

Mechanism of Action

Covalent, highly selective,

irreversible inhibitor of LSD1.

Also exhibits scaffolding

inhibition.

Potent, selective, orally

bioavailable, irreversible

inhibitor of LSD1.

Key Signaling Pathway

Reactivates the NOTCH

pathway, leading to

suppression of ASCL1 and

neuroendocrine differentiation.

Induces changes in

neuroendocrine marker gene

expression, potentially

promoting differentiation.

Clinical Development in SCLC

Phase IIa (CLEPSIDRA)

completed; Phase Ib/II

(STELLAR) and a Phase I/II

trial in combination with

immunotherapy are ongoing.

Phase I trial in

relapsed/refractory SCLC was

terminated due to an

unfavorable risk-benefit profile.

Reported Efficacy in SCLC

Showed promising efficacy

signals in combination

therapies.[1]

Provided poor disease control

as a monotherapy.[2][3]

Safety Profile in SCLC

Generally manageable safety

profile reported in combination

studies.[4]

High rate of adverse events,

including treatment-related

deaths.[2][3]

Mechanism of Action and Signaling Pathways
Both iadademstat and GSK2879552 are irreversible inhibitors of LSD1, a flavin-dependent

monoamine oxidase that demethylates histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9),

leading to transcriptional repression of target genes.[5] Inhibition of LSD1 aims to reactivate

silenced tumor suppressor genes and induce differentiation in cancer cells.

Iadademstat: Beyond its enzymatic inhibition, iadademstat also disrupts the scaffolding function

of LSD1.[6] In SCLC, iadademstat has been shown to impair the binding of LSD1 to the

transcription factor INSM1. This leads to the restoration of NOTCH1 and HES1 expression,

which in turn suppresses the oncogenes ASCL1 and NEUROD1, key drivers of the
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neuroendocrine phenotype in SCLC.[6][7] This activation of the NOTCH pathway can lead to

potent and sustained tumor regression.[6][7]
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Caption: Iadademstat's mechanism of action in SCLC.

GSK2879552: The mechanism of action for GSK2879552 in SCLC is also linked to the

induction of differentiation. By inhibiting LSD1, GSK2879552 alters the expression of

neuroendocrine marker genes.[2][8] This change in gene expression is thought to shift the

neuroendocrine cell state of SCLC, leading to growth inhibition.[8] Preclinical studies indicated

that the growth inhibition was primarily cytostatic rather than cytotoxic.[9]

SCLC Cell

GSK2879552 LSD1
inhibits

Histone Demethylation
catalyzes Neuroendocrine Gene

Expression Altered

maintains Growth Inhibition
(Cytostatic)

leads to

Click to download full resolution via product page

Caption: GSK2879552's proposed mechanism in SCLC.

Preclinical Efficacy in SCLC
Both iadademstat and GSK2879552 have demonstrated anti-tumor activity in preclinical SCLC

models.
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Iadademstat: In patient-derived xenograft (PDX) models of SCLC, iadademstat induced

complete and durable tumor regression.[7] This effect was linked to the activation of the

NOTCH pathway.[7] Further preclinical studies have suggested a synergistic effect when

iadademstat is combined with checkpoint inhibitors.[1]

GSK2879552: GSK2879552 showed potent, predominantly cytostatic, antiproliferative activity

in SCLC cell lines and tumor xenograft models.[2] In SCLC xenografts, treatment with

GSK2879552 resulted in a pronounced delay in tumor growth rather than significant

regression.[9] Interestingly, sensitivity to GSK2879552 in SCLC cell lines was associated with a

specific DNA hypomethylation signature, suggesting a potential predictive biomarker.[8]

Clinical Trials and Patient Outcomes in SCLC
The clinical development paths for iadademstat and GSK2879552 in SCLC have diverged

significantly.

Iadademstat Clinical Development
Iadademstat has been evaluated in multiple clinical trials for SCLC, primarily in combination

with other agents.

CLEPSIDRA (Phase IIa): This single-arm, open-label study evaluated iadademstat in

combination with platinum and etoposide chemotherapy in patients with relapsed, extensive-

disease SCLC.[1] While the trial was conducted in a very advanced setting and at

suboptimal doses of iadademstat due to side effects, the efficacy rates compared well with

other therapies in this setting.[1]

STELLAR (Phase Ib/II): This trial is investigating iadademstat as a first-line treatment in

combination with a checkpoint inhibitor in patients with metastatic SCLC.[1]

NCI-Sponsored Phase I/II Trial: This ongoing trial is evaluating iadademstat in combination

with immune checkpoint inhibitors (atezolizumab or durvalumab) as a first-line treatment for

extensive-stage SCLC.[10][11]
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GSK2879552 underwent a first-in-human, Phase I dose-escalation study in patients with

relapsed or refractory SCLC.

Phase I Trial (NCT02034123): This study aimed to assess the safety, pharmacokinetics,

pharmacodynamics, and preliminary clinical activity of GSK2879552.[2][3] The trial was

terminated because the risk-benefit profile did not favor continuation.[3] The drug provided

poor disease control and was associated with a high rate of adverse events.[2][3]

Clinical Data Summary
Clinical Trial Drug Combination Patient Population Key Outcomes

CLEPSIDRA (Phase

IIa)

Iadademstat +

Platinum/Etoposide

Relapsed, extensive-

disease SCLC

Efficacy rates

compared favorably to

other therapies in this

setting.[1]

Phase I

(NCT02034123)

GSK2879552

(monotherapy)

Relapsed/Refractory

SCLC

Poor disease control.

[2][3] High rate of

adverse events.[2][3]

Study terminated.[3]

Safety and Tolerability in SCLC
Iadademstat: In combination studies, iadademstat has demonstrated a manageable safety

profile.[4] The side effects observed in the CLEPSIDRA trial led to dose reductions, but the

drug is being further investigated in combination with less myelosuppressive agents like

checkpoint inhibitors.[1]

GSK2879552: The Phase I trial of GSK2879552 in SCLC revealed significant safety concerns.

83% of patients experienced at least one treatment-related adverse event, with

thrombocytopenia being the most common (41%).[2][3] Twelve serious adverse events were

reported, with six considered treatment-related, including encephalopathy.[2][3] There were

three patient deaths, one of which was related to serious adverse events.[2][3]
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Detailed experimental protocols for the key clinical trials are publicly available. For instance, the

methodology for the Phase I trial of GSK2879552 (NCT02034123) involved a dose-escalation

design to determine the maximum tolerated dose, with primary endpoints focused on safety

and tolerability.[3] Secondary endpoints included pharmacokinetics, pharmacodynamics, and

disease control rate.[3]

The CLEPSIDRA trial of iadademstat was a single-arm, open-label Phase IIa study.[1] The

primary endpoints were likely focused on safety and preliminary efficacy, with secondary

endpoints including overall response rate (ORR), time to response (TTR), and duration of

response (DOR).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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